molecular formula C20H21N3O B8494784 N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide CAS No. 89242-57-9

N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide

Cat. No.: B8494784
CAS No.: 89242-57-9
M. Wt: 319.4 g/mol
InChI Key: HYTRGVCHLINHFI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the butan-2-yl and phenyl groups. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.

Scientific Research Applications

N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide include other quinazoline derivatives such as:

  • This compound analogs with different substituents on the quinazoline core.
  • Quinazoline derivatives with different alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

89242-57-9

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-butan-2-yl-N-methyl-4-phenylquinazoline-2-carboxamide

InChI

InChI=1S/C20H21N3O/c1-4-14(2)23(3)20(24)19-21-17-13-9-8-12-16(17)18(22-19)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3

InChI Key

HYTRGVCHLINHFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operations are carried out as for Example 19, starting from 2.5 g of 4-phenyl quinazoline 2-carboxylic acid, 10 ml of thionyl chloride, 25 ml of toluene and 10 ml of N-methyl 2-butanamine. 2.2 g of N-methyl N-(1-methyl propyl) 4-phenyl quinazoline 2-carboxamide, melting at 128° C., are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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